molecular formula C12H17N3O2 B049478 1-Ethyl-4-(4-nitrophenyl)piperazine CAS No. 115619-00-6

1-Ethyl-4-(4-nitrophenyl)piperazine

Cat. No. B049478
M. Wt: 235.28 g/mol
InChI Key: XEWICNRVCQLKIG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine derivatives typically involves reactions that introduce the nitrophenyl group to the piperazine ring. For instance, the compound 1-[(2,6-Dimethylphenyl)aminocarbonylmethyl]-4-{[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine was synthesized through the reaction of 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine with 5-chloromethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, highlighting a potential route for incorporating nitrophenyl groups into piperazine structures (Wang et al., 2004).

Molecular Structure Analysis

The molecular structure of similar compounds often features weak intramolecular C—H⋯N interactions, with the crystal packing stabilized by weak intermolecular N—H⋯O and C—H⋯O hydrogen bonds and C—H⋯π interactions. Such interactions are indicative of the potential molecular conformation and stability of 1-Ethyl-4-(4-nitrophenyl)piperazine derivatives.

Chemical Reactions and Properties

Piperazine derivatives engage in various chemical reactions, forming complexes with different metals or undergoing substitution reactions to introduce or modify functional groups. For example, ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate and its complexes with Ni(II), Zn(II), and Cd(II) have been synthesized, showing how piperazine derivatives can form coordination compounds with metals, potentially altering their chemical properties (Prakash et al., 2014).

Scientific Research Applications

  • Synthesis of Key Intermediates in Medicines : A study by Ke et al. (2010) describes the synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine, a key intermediate in antifungal medicines, achieved without using a catalyst (Changmei Ke, N. Tang, Yong Hu, Quan-quan Wang, 2010).

  • Dopaminergic Activity : Substituted 1-[2-(diphenylmethoxy)ethyl]piperazines, related to 1-Ethyl-4-(4-nitrophenyl)piperazine, have been found to effectively displace dopamine from binding sites in the rat corpus striatum, although the reasons for their dopaminergic activity remain unclear. This study was conducted by Zee and Hespe in 1985 (P. V. D. Zee, W. Hespe, 1985).

  • Anti-tumor Effects : Research by Demirağ et al. (2022) indicates that 1,4-Bis(2-chloro-4-nitrophenyl)piperazine shows strong anti-tumor effects, with significant binding affinities to DNA in two different sites (A. Demirağ, Sefa Celik, Berkant İlgi̇n, A. Özel, Sevim Akyüz, 2022).

  • Antibacterial and Antifungal Activities : Rajkumar et al. (2014) synthesized novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, finding them to have excellent antibacterial and antifungal activities, surpassing those of standard drugs (R. Rajkumar, A. Kamaraj, K. Krishnasamy, 2014).

  • Intermediate for Synthesis of Benziimidazole Compounds : The compound tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, studied by Liu Ya-hu (2010), is an important intermediate for the synthesis of biologically active benziimidazole compounds (Liu Ya-hu, 2010).

  • Potential Cocaine-Abuse Therapeutic Agents : A study by Hsin et al. (2002) found that [4-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine] had the highest affinity for the serotonin transporter, suggesting potential as long-acting cocaine-abuse therapeutic agents (L. Hsin, C. Dersch, M. Baumann, D. Stafford, J. Glowa, R. Rothman, A. E. Jacobson, K. Rice, 2002).

  • Crystal Structure Analysis : The crystal structure of related compounds has been analyzed in several studies, such as the work of Peuronen and Lahtinen (2012), which confirms the molecular composition of 1-2-[4-(4-Nitrophenyl)piperazin-1-yl]ethyl-4-aza-1-azoniabicyclo[2.2.2]octane iodide (A. Peuronen, M. Lahtinen, 2012).

Safety And Hazards

1-Ethyl-4-(4-nitrophenyl)piperazine is associated with several safety hazards. It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

properties

IUPAC Name

1-ethyl-4-(4-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-2-13-7-9-14(10-8-13)11-3-5-12(6-4-11)15(16)17/h3-6H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWICNRVCQLKIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10386281
Record name 1-ethyl-4-(4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-(4-nitrophenyl)piperazine

CAS RN

115619-00-6
Record name 1-ethyl-4-(4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 4-fluoro-1-nitrobenzene (1 eq) in N,N-dimethylformamide was added Ethyl piperazine (2 eq) and N,N-diisopropylethyl amine (2 eq) and heated at 80° C. for 16 h. Concentrated the resultant mixture and partitioned between ethyl acetate and water. The organic layer was then washed with brine and dried with sodium sulfate and concentrated. Passed through a plug of silica to yield 4-Ethyl-1-(4-nitrophenyl)piperazine. MS: MH+=235.
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Synthesis routes and methods II

Procedure details

A mixture of 1-bromo-4-nitrobenzene (6 g, 29.7 mmol) and 1-ethylpiperazine (7.6 mL, 59.4 mmol, 2 equiv) was heated to 80° C. for 15 h. After cooling to rt, the reaction mixture was diluted with H2O and DCM/MeOH (9:1, v/v). The aqueous layer was separated and extracted with DCM/MeOH, 9:1. The organic phase was washed with brine, dried (sodium sulfate), filtered and concentrated. Purification of the residue by silica gel column chromatography (DCM/MeOH+1% NH3aq, 9:1) afforded 6.2 g of the title compound as a yellow solid: ESI-MS: 236.0 [M+H]+; tR=2.35 min (purity: 100%, system 1); TLC: Rf=0.50 (DCM/MeOH+1% NH3aq, 9:1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
M Somashekhar, AR Mahesh - Am J PharmTech Res, 2013 - researchgate.net
Ethyl piperazine is treated with 4-chloro nitrobenzene in presence of anhydrous potassium carbonate and methanol is used as a solvent forms 1 ethyl-4-[4-nitrophenyl] piperazine, then …
Number of citations: 8 www.researchgate.net
A Peuronen, M Lahtinen - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
The title compound, C18H28N5O2+·I−, was observed as a main product in an intended 1:1 reaction between 4-iodonitrobenzene and 1,4-diazabicyclo[2.2.2]octane (DABCO). In the …
Number of citations: 10 scripts.iucr.org
S Harrington, J Pyche, AR Burns, T Spalholz… - Nature …, 2023 - nature.com
Nematode parasites of humans and livestock pose a significant burden to human health, economic development, and food security. Anthelmintic drug resistance is widespread among …
Number of citations: 10 www.nature.com
T Nguyen, Y Sakasegawa, K Doh-Ura, ML Go - European journal of …, 2011 - Elsevier
In this paper, we report the synthesis and cell-based anti-prion activity of quinacrine analogs derived by replacing the basic alkyl side chain of quinacrine with 4-(4-methylpiperazin-I-yl)…
Number of citations: 46 www.sciencedirect.com
A Elkamhawy, MM Al‐Sanea, C Song… - Bulletin of the …, 2015 - Wiley Online Library
A new series possessing [1,2,3]triazolo[4,5‐d]pyrimidine scaffold was synthesized and biologically evaluated for potential antiproliferative activity. Fourteen compounds were selected …
Number of citations: 10 onlinelibrary.wiley.com
NTHIH THUY - 2010 - core.ac.uk
The design and synthesis of target compounds evaluated for antiprion and neuroprotective activities are described in this chapter. The compounds were structurally related to …
Number of citations: 2 core.ac.uk
M Katoh, M Katoh - Drugs of the Future, 2020 - access.portico.org
Infigratinib (NVP-BGJ398) is an orally bioavailable fibroblast growth factor receptor 1, 2 and 3 (FGFR-1/2/3) inhibitor. A phase I clinical trial (ClinicalTrials. gov Identifier NCT01004224) …
Number of citations: 2 access.portico.org
A Peuronen, M Lahtinen - Acta Crystallographica Section E: Structure Reports …, 2005
Number of citations: 0

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